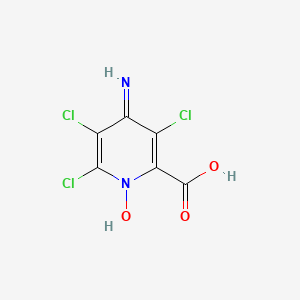
Acetic acid;2-triphenylsilylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-triphenylsilylethanol is a chemical compound with the molecular formula C22H24O3Si It is known for its unique structure, which includes a triphenylsilylethanol moiety attached to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-triphenylsilylethanol typically involves the reaction of triphenylsilylethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-triphenylsilylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triphenylsilylethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield triphenylsilyl ketones or aldehydes, while reduction of the carboxylic acid group can produce triphenylsilylethanol .
Scientific Research Applications
Acetic acid;2-triphenylsilylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid;2-triphenylsilylethanol involves its interaction with various molecular targets. The silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites. Additionally, the compound can participate in nucleophilic substitution and elimination reactions, where the silyl group stabilizes the transition state and facilitates the reaction .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the acetic acid group.
Triphenylsilanol: Contains a hydroxyl group instead of the acetic acid group.
Triphenylsilyl chloride: Contains a chloride group instead of the hydroxyl group.
Uniqueness
Acetic acid;2-triphenylsilylethanol is unique due to the presence of both the silyl and acetic acid groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
CAS No. |
142472-78-4 |
|---|---|
Molecular Formula |
C22H24O3Si |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
acetic acid;2-triphenylsilylethanol |
InChI |
InChI=1S/C20H20OSi.C2H4O2/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-2(3)4/h1-15,21H,16-17H2;1H3,(H,3,4) |
InChI Key |
UKJUHVBJSDZXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)
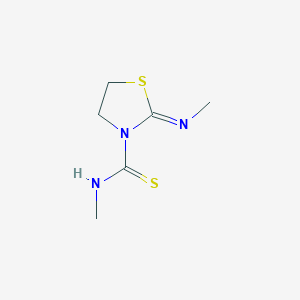

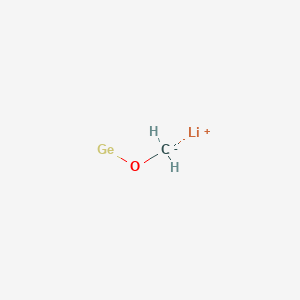

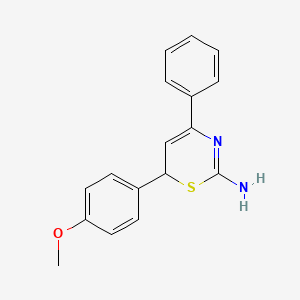
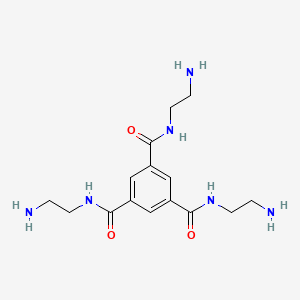

![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
